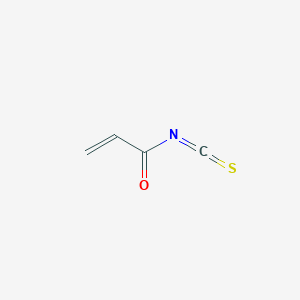

Acryloyl isothiocyanate

Description

Properties

CAS No. |

41606-99-9 |

|---|---|

Molecular Formula |

C4H3NOS |

Molecular Weight |

113.14 g/mol |

IUPAC Name |

prop-2-enoyl isothiocyanate |

InChI |

InChI=1S/C4H3NOS/c1-2-4(6)5-3-7/h2H,1H2 |

InChI Key |

WCEMVDXZPVFHAD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Acryloyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the use of trichloroisocyanuric acid and triphenylphosphine as reagents. This method is efficient and practical, allowing for the large-scale synthesis of the compound at room temperature .

Chemical Reactions Analysis

Types of Reactions: Acryloyl isothiocyanate undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl and isothiocyanate groups.

Substitution Reactions: It can undergo substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Polymerization: The acryloyl group allows for polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles such as amines and alcohols can react with this compound under mild conditions.

Catalysts: Catalysts like triethylamine are often used to facilitate these reactions.

Major Products:

Thiourea Derivatives: Reaction with amines can yield thiourea derivatives.

Scientific Research Applications

Acryloyl isothiocyanate (CH2CHC(O)NCS) is a chemical compound that has garnered research interest for its medicinal, pharmacological, and industrial applications . Studies include its preparation, analysis, and molecular structure, as well as its potential use as a precursor in synthesizing various compounds .

Research and Analysis of this compound

Molecular Structure and Conformation

this compound prefers a trans-cis (tc) conformation, where the carbonyl (CO) bond is trans to the carbon-carbon (CC) bond and cis to the NCS group . Spectroscopic studies, including IR, Raman, photoelectron spectroscopy (PES), and photoionization spectroscopy (PIMS), have confirmed this structural preference . Key vibrational modes observed in the IR and Raman spectra include:

- vC=O stretching at 1733 cm-1

- NCS bending at 450 cm-1

- C=C double bond stretching at 1629 cm-1 (IR) and 1622 cm-1 (Raman)

Electronic Structure and Ionization Energies

The first ionization energy of this compound has been determined to be 9.89 eV, corresponding to the ionization of the out-of-plane bonding π NCS orbital . Theoretical studies involving molecular orbital (MO) analysis and ionization energy calculations have been performed to elucidate the valence electronic structures .

Applications in Synthesis

This compound serves as a precursor for synthesizing various heterocyclic compounds . Its reactions with nucleophiles can lead to diverse products with biological activities . For example, it can be used in the synthesis of acyl thioureas, which exhibit antitumor, enzyme inhibitory, antibacterial, antifungal, and antimalarial activities .

Acyl Thioureas

Acyl thioureas, derived from this compound, have extensive applications in:

- Synthetic precursors for new heterocycles

- Pharmacology

- Materials science and technology

- Chemosensors

- Adhesives

- Flame retardants

- Thermal stabilizers

- Antioxidants

- Polymers and organocatalysts

These compounds also have significant roles in complex formation and as heterocycle synthons in organic synthesis .

Biological Activities and Medicinal Applications

Isothiocyanates, including this compound, possess a wide array of medicinal and pharmacological applications . They exhibit various biological activities, such as:

- Herbicidal

- Insecticidal

- Antimicrobial

- Antitumor

- Antiviral

- Antiparasitic

- Antidiabetic

- Fungicidal

- Pesticidal

- Urease inhibitory activities

Allyl isothiocyanate (AITC), another compound in the isothiocyanate family, has shown potential in reducing oxidative and inflammatory stress in conditions such as diabetes . It influences antioxidant factors, stress and inflammatory markers, lipid peroxidation indices, and trace element status in detoxification and lymphoid organs . AITC also affects the survival and antimicrobial peptide (AMP) levels in Drosophila melanogaster, suggesting an antibacterial effect via increased AMP expression .

Cytotoxicity Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Acryloyl isothiocyanate shares structural and functional similarities with other isothiocyanate derivatives. Below is a detailed comparison of its properties, synthesis, and applications relative to key analogues:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Reactivity :

- This compound’s acryloyl group enables polymerization and crosslinking, as demonstrated in tri-PCG-Acryl synthesis (92% substitution efficiency) . Its isothiocyanate group facilitates nucleophilic additions, similar to phenyl isothiocyanate in forming thiazine derivatives .

- Unlike benzyl or allyl isothiocyanates (natural products), this compound is primarily synthetic, with reactivity tailored for advanced material design .

Structural Influence on Applications: The acryloyl group enhances compatibility with polymers, making it valuable in biomaterials (e.g., redox-responsive nanogels) . Phenyl and iodophenyl isothiocyanates are preferred in bioconjugation (e.g., protein labeling) due to their aromatic stability .

Safety Profiles :

- All isothiocyanates exhibit toxicity and require stringent handling. This compound likely shares hazards such as corrosivity and lachrymatory effects, akin to 4-iodophenyl isothiocyanate .

Q & A

Q. What are the standard protocols for synthesizing acryloyl isothiocyanate derivatives in academic research?

this compound derivatives are commonly synthesized via one-pot, three-component reactions. For example, primary amines react with phenyl isothiocyanate in the presence of acryloyl chloride at room temperature without requiring catalysts. This method yields 2-imino-1,3-thiazine-4-one derivatives efficiently . Researchers should ensure anhydrous conditions and stoichiometric control (e.g., 1:1:1 molar ratios) to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- Gas Chromatography/Mass Spectrometry (GC/MS) : Detects purity and identifies volatile byproducts .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and regioselectivity .

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., isothiocyanate C=S stretch at ~2050 cm⁻¹) .

- UV-Vis Spectroscopy : Monitors reaction progress via chromophore formation in derivatized products .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under different storage conditions?

Stability studies should compare degradation profiles using accelerated aging tests (e.g., elevated temperatures) and monitor via GC/MS for decomposition products like thiocyanates. Cross-validation with NMR can identify structural changes. For example, allyl isothiocyanate (structurally similar) showed 99.5% stability in corn oil over 7 days, suggesting inert solvents enhance shelf life .

Q. What mechanistic insights explain the rearrangement reactions of this compound derivatives?

Time-resolved GC analysis coupled with thermodynamic calculations (e.g., Gibbs free energy) can elucidate reaction pathways. For instance, 2-chloro-2-propenyl isothiocyanate rearrangements were found to favor intermediates with lower activation energy. Kinetic studies under controlled temperatures (0°C to 25°C) further refine mechanistic models .

Q. What strategies optimize reaction yields in this compound-mediated heterocyclic syntheses?

Yield optimization involves:

- Stoichiometric Adjustments : Excess acryloyl chloride (1.2–1.5 eq.) drives reactions to completion .

- Temperature Control : Low temperatures (0°C) suppress side reactions like polymerization .

- Real-Time Monitoring : Thin-layer chromatography (TLC) or inline GC tracks intermediate formation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.